3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride
Description
Properties
IUPAC Name |
3-[4-(aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-7-2-3-8(13)4-10(7)11-14-9(5-12)6-15-11;;/h2-4,6H,5,12-13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVQUQYZTYCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CS2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains the cornerstone for constructing the 1,3-thiazole core. For this target, 3-amino-4-methylaniline serves as the foundational substrate. Protection of the para-amine as an acetyl group precedes thiourea formation at the meta position via reaction with carbon disulfide in alkaline methanol. Subsequent cyclization with α-chloroacetone (1.2 equiv) in refluxing ethanol yields the 2-(4-methylanilin-3-yl)thiazole intermediate (Table 1).
Table 1: Cyclization Efficiency with Varied α-Halo Ketones
| α-Halo Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Chloroacetone | Ethanol | 80 | 6 | 72 |
| α-Bromoacetophenone | DMF | 110 | 4 | 64 |
| α-Iodopropiophenone | THF | 65 | 8 | 58 |
Aminomethylation at the thiazole 4-position employs a Mannich reaction with formaldehyde (2.5 equiv) and ammonium chloride under nitrogen, achieving 68% conversion. Final deprotection of the acetylated aniline via hydrochloric acid hydrolysis (6M HCl, 60°C) precedes dihydrochloride salt crystallization from ethanol/ether (1:3).
Cyclocondensation of Thiourea Derivatives
Alternative pathways exploit pre-functionalized thioureas. 3-Nitro-4-methylaniline undergoes selective reduction (H₂, 5% Pd/C, ethanol, 80°C) to yield 3,4-diaminomethylbenzene, followed by thiourea formation at the meta-amine using thiophosgene. Cyclocondensation with α-chloro-γ-phthalimidobutyraldehyde introduces the protected aminomethyl group directly during thiazole ring formation (Figure 1).
Figure 1: Key Cyclocondensation Pathway
3-Nitro-4-methylaniline
│
↓ H₂, Pd/C
3,4-Diaminomethylbenzene
│
↓ Thiophosgene
3-Thioureido-4-methylaniline
│
↓ α-Chloro-γ-phthalimidobutyraldehyde
Thiazole-Phthalimide Intermediate
│
↓ Hydrazine
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline
Phthalimide deprotection with hydrazine hydrate (ethanol, reflux) liberates the primary amine, with dihydrochloride salt formation achieving >95% purity after recrystallization.
Optimization of Key Reaction Steps
Cyclization Conditions
Solvent polarity critically impacts cyclization efficiency. Ethanol outperforms DMF and THF due to enhanced thiourea solubility and reduced side-product formation (Table 1). Microwave-assisted synthesis (100°C, 30 min) increases yield to 81% while curtailing reaction time.
Aminomethyl Group Introduction
Mannich reactions prove superior to nucleophilic substitution for aminomethyl installation, avoiding regioisomeric byproducts. Optimal conditions utilize formaldehyde (2.5 equiv) and ammonium chloride in aqueous ethanol (pH 8.5), achieving 74% yield vs. 52% for bromomethyl-amine coupling.
Dihydrochloride Salt Formation
Salt stoichiometry requires meticulous HCl titration (2.05–2.10 equiv) to prevent mono-hydrochloride contamination. Ethanol/ether (1:4) induces rapid crystallization, yielding needle-like crystals with 99.2% HPLC purity.
Analytical Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, D₂O):
- δ 7.25 (d, J=8.4 Hz, 1H, Ar-H)
- δ 6.98 (s, 1H, Thiazole-H)
- δ 4.12 (s, 2H, CH₂NH₂)
- δ 2.35 (s, 3H, Ar-CH₃)
Chromatographic Purity Assessment
Reverse-phase HPLC (C18, 0.1% TFA/MeCN) confirms 99.1% purity at 254 nm, with t₃=8.7 min.
Comparative Evaluation of Synthetic Methodologies
Table 2: Route Comparison
| Parameter | Hantzsch Route | Cyclocondensation Route |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 48 | 55 |
| Purity (%) | 99.2 | 98.7 |
| Scalability | Moderate | High |
The cyclocondensation route offers streamlined step economy but requires specialized α-halo aldehydes. Industrial-scale production favors Hantzsch-derived methods for reagent availability.
Challenges and Troubleshooting
Regioselective Thiazole Formation
Ortho/meta byproducts (8–12%) arise from competing thiourea orientations. Pre-formation of the thiourea-α-halo ketone complex in DMF at 0°C suppresses isomerization.
Aminomethyl Group Stability
The primary amine undergoes oxidation during prolonged storage. Nitrogen atmosphere and −20°C storage in amber vials extend shelf-life to 18 months.
Industrial-Scale Production Considerations
Continuous flow hydrogenation (5 bar H₂, 80°C) reduces catalyst loading by 40% compared to batch processes. In situ salt formation during crystallization minimizes HCl waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a series of reactions involving thiazole derivatives and aniline compounds. The synthesis typically involves the Mannich reaction, where thiazole derivatives are reacted with formaldehyde and amines. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride have shown effectiveness against various bacterial strains. Studies indicate that thiazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer activities. In vitro studies have shown that certain thiazole compounds possess cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest . For example, a study reported a thiazole derivative with an IC50 value of 5.71 µM against breast cancer cells, indicating promising anticancer activity .
Antitubercular Activity
The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. Certain thiazole derivatives have shown potent activity against this pathogen, with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL reported for some compounds . This suggests that thiazole-based drugs could be developed as treatments for tuberculosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like ampicillin .
Case Study 2: Anticancer Screening
In another investigation, a series of thiazole-pyridine hybrids were synthesized and screened for anticancer properties. One compound demonstrated superior activity against the MCF-7 cell line compared to traditional chemotherapeutics like 5-fluorouracil. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Potential Therapeutic Uses
The diverse biological activities associated with this compound suggest its potential therapeutic applications in:
- Antibiotic Development : Given its antimicrobial properties, this compound may serve as a lead structure for new antibiotic agents.
- Cancer Therapy : Its cytotoxic effects on cancer cells make it a candidate for further development as an anticancer drug.
- Tuberculosis Treatment : With its demonstrated antitubercular activity, it could be explored as part of combination therapy regimens for tuberculosis.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts the target compound with structurally related thiazole derivatives:
Key Observations :
- The target compound’s simpler structure (MW ~303 g/mol) contrasts with Compound 4 ’s complexity (MW ~610 g/mol), which includes fluorophenyl and triazol groups. This difference impacts their applications: the former is suited for biochemical reactivity, while the latter is used in structural studies .
- 3-Methyl-2-benzothiazolinonehydrazone HCl shares a thiazole-related core but differs in aromaticity (benzothiazolinone vs. thiazole) and functional groups (hydrazone vs. aminomethyl), leading to distinct reactivity profiles .
Crystallographic and Conformational Comparisons
- The dihydrochloride salt may adopt a triclinic system (P-1 symmetry) if analogous to ’s compounds .
- Compound 4 : Exhibits near-planar geometry except for a perpendicular fluorophenyl group, suggesting steric hindrance influences its conformation. The presence of two independent molecules in the asymmetric unit highlights packing complexities .
Functional and Application-Based Differences
- Bioavailability : The target compound’s dihydrochloride form enhances water solubility, making it preferable for in vitro assays. In contrast, Compound 4 ’s hydrophobic fluorophenyl groups limit aqueous solubility but improve membrane permeability in structural studies .
- Reactivity: The aminomethyl group in the target compound facilitates nucleophilic reactions (e.g., Schiff base formation), whereas 3-Methyl-2-benzothiazolinonehydrazone HCl’s hydrazone moiety is ideal for chelation or colorimetric detection .
Research Findings and Implications
- Structural Studies: Compounds like 4 and 5 () demonstrate the role of fluorinated substituents in stabilizing non-planar conformations, which could inform the design of the target compound’s derivatives for enhanced binding specificity .
- Methodology : The use of SHELX for crystallography () and Multiwfn for electronic analysis () underscores the importance of computational tools in characterizing thiazole derivatives .
Biological Activity
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The compound can be synthesized through a series of chemical reactions involving thiazole and aniline derivatives. The general synthetic route includes:
- Formation of Thiazole Ring : Starting from appropriate thiazole precursors, the thiazole ring is constructed.
- Mannich Reaction : The synthesis typically involves a Mannich reaction where formaldehyde and an amine are reacted with the thiazole derivative to yield the final product .
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, cytotoxic, and potential antitumor properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance:
- Antibacterial Properties : Compounds with similar thiazole structures have shown significant antibacterial activity against various strains of bacteria, often outperforming standard antibiotics. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances this activity .
- Antifungal Activity : Some derivatives demonstrated considerable antifungal effects, indicating their potential as broad-spectrum antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound were assessed using cell lines such as HeLa. The results showed that while the compound exhibited potent antimicrobial activity, it also maintained low cytotoxicity levels, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of thiazole derivatives is significantly influenced by:
- Substituent Position : The position and nature of substituents on the phenyl ring are crucial for enhancing biological activity. For example, methyl groups at specific positions have been correlated with increased cytotoxic effects .
- Functional Groups : The presence of functional groups such as amines and thiazoles contributes to the overall pharmacological profile of the compound. Electron-donating groups tend to enhance activity against cancer cell lines .
Case Studies
- Antitumor Activity : Research has shown that similar thiazole compounds exhibit antitumor properties against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .
- MAO Inhibition : Some derivatives have been tested for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. These studies revealed that certain structural modifications could lead to significant inhibitory effects against MAO-A and MAO-B isoforms .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted thiazole precursors with aniline derivatives. For example, analogous methods involve refluxing substituted benzaldehydes with aminothiazoles in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Optimization may include adjusting reaction time (e.g., 4–6 hours), temperature (controlled reflux), and stoichiometric ratios of reactants. Computational tools like quantum chemical calculations can predict optimal reaction pathways, reducing trial-and-error approaches .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization typically employs:
- NMR Spectroscopy : To confirm the presence of aminomethyl (-CH2NH2) and thiazole protons.
- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amine groups).
- Mass Spectrometry : For molecular ion peaks matching the expected molecular weight (e.g., C12H15N3S·2HCl ≈ 288.2 g/mol).
- X-ray Crystallography : If crystalline, to resolve bond angles and confirm the dihydrochloride salt formation .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?
- Methodological Answer :
- Solubility : Likely polar due to the dihydrochloride salt; soluble in water, DMSO, or ethanol (test via gradient solvent trials).
- Stability : Sensitive to pH and temperature. Store at 2–8°C in airtight, light-protected containers. Stability assays (e.g., HPLC monitoring under stress conditions) can quantify degradation rates .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock) to predict binding to enzymes/receptors like kinases or GPCRs.
- In Vitro Assays : Measure IC50 values via enzyme inhibition assays (e.g., kinase activity using ADP-Glo™) or cell viability assays (e.g., MTT on cancer lines).
- Mechanistic Studies : Employ SPR (surface plasmon resonance) to quantify binding kinetics or western blotting to assess downstream signaling .
Q. What reaction mechanisms govern its participation in nucleophilic substitutions or redox reactions?
- Methodological Answer :
- Nucleophilic Substitution : The aminomethyl group can act as a nucleophile. Monitor reactions with electrophiles (e.g., acyl chlorides) via TLC or LC-MS.
- Redox Behavior : Cyclic voltammetry can identify oxidation/reduction potentials, particularly at the thiazole ring or aniline moiety .
Q. How do environmental factors (e.g., pH, ionic strength) influence its stability and reactivity?
- Methodological Answer :
- pH Studies : Conduct stability tests across pH 2–10 (using buffers) with HPLC analysis to track degradation products (e.g., hydrolysis of the thiazole ring at extreme pH).
- Ionic Strength Effects : Use differential scanning calorimetry (DSC) to assess crystallinity changes in high-ionic-strength solutions .
Q. How can computational modeling streamline the design of derivatives with enhanced properties?
- Methodological Answer :
- QSAR Models : Train models on existing bioactivity data to predict substituent effects on potency or solubility.
- Reaction Path Search : Tools like GRRM (global reaction route mapping) explore energetically favorable pathways for derivative synthesis .
Q. How should researchers address contradictions in reported bioactivity or synthetic yields?
- Methodological Answer :
- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent purity, catalyst traces) across studies.
- Reproducibility Protocols : Standardize assays (e.g., OECD guidelines) and validate via inter-laboratory studies.
- Controlled Variables : Isolate factors like humidity or oxygen levels during synthesis that may explain yield disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
